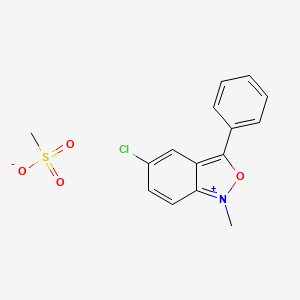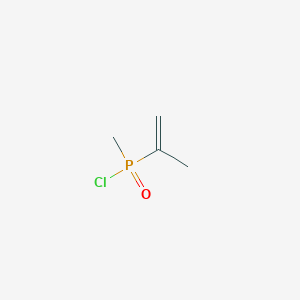![molecular formula C17H22N2O3 B14480992 4-[2-({2-Hydroxy-3-[(3-methylpyridin-2-YL)oxy]propyl}amino)ethyl]phenol CAS No. 66781-36-0](/img/structure/B14480992.png)
4-[2-({2-Hydroxy-3-[(3-methylpyridin-2-YL)oxy]propyl}amino)ethyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-({2-Hydroxy-3-[(3-methylpyridin-2-YL)oxy]propyl}amino)ethyl]phenol is a complex organic compound that features a phenol group, a hydroxy group, and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-({2-Hydroxy-3-[(3-methylpyridin-2-YL)oxy]propyl}amino)ethyl]phenol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-methylpyridine with epichlorohydrin to form an intermediate, which is then reacted with a phenol derivative under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors may also be explored to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-({2-Hydroxy-3-[(3-methylpyridin-2-YL)oxy]propyl}amino)ethyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while reduction of a nitro group may produce an amine.
Applications De Recherche Scientifique
4-[2-({2-Hydroxy-3-[(3-methylpyridin-2-YL)oxy]propyl}amino)ethyl]phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical structure may offer benefits.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mécanisme D'action
The mechanism by which 4-[2-({2-Hydroxy-3-[(3-methylpyridin-2-YL)oxy]propyl}amino)ethyl]phenol exerts its effects involves its interaction with specific molecular targets. For example, the phenol group may interact with enzymes through hydrogen bonding, while the pyridine ring may engage in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3-Methoxypropoxy)-3-methylpyridin-2-ylmethanol: This compound shares a similar pyridine ring structure but differs in the substituents attached to the ring.
2-Amino-4-methylpyridine: Another compound with a pyridine ring, but with an amino group instead of a hydroxy group.
Uniqueness
4-[2-({2-Hydroxy-3-[(3-methylpyridin-2-YL)oxy]propyl}amino)ethyl]phenol is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
66781-36-0 |
|---|---|
Formule moléculaire |
C17H22N2O3 |
Poids moléculaire |
302.37 g/mol |
Nom IUPAC |
4-[2-[[2-hydroxy-3-(3-methylpyridin-2-yl)oxypropyl]amino]ethyl]phenol |
InChI |
InChI=1S/C17H22N2O3/c1-13-3-2-9-19-17(13)22-12-16(21)11-18-10-8-14-4-6-15(20)7-5-14/h2-7,9,16,18,20-21H,8,10-12H2,1H3 |
Clé InChI |
XEKARSZNIQZFFH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=CC=C1)OCC(CNCCC2=CC=C(C=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


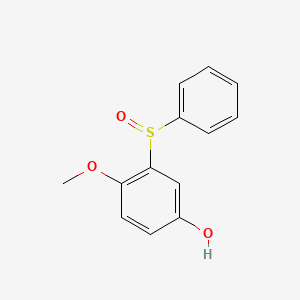
![1,5,10-Triazabicyclo[8.3.1]tetradecane](/img/structure/B14480922.png)
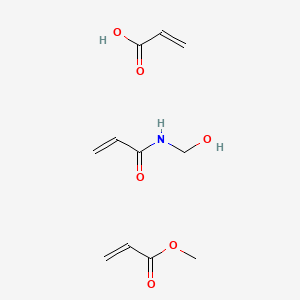

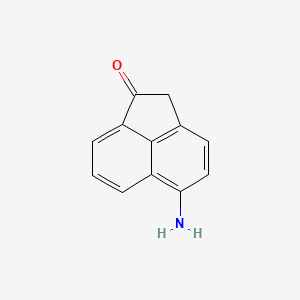
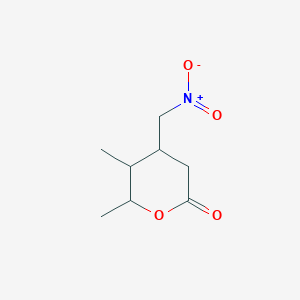

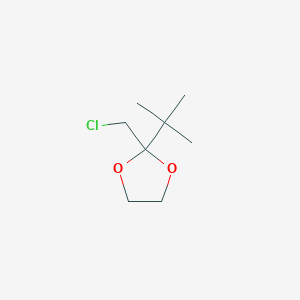
![4-Methyl-1-[(propan-2-yl)sulfanyl]dec-1-en-4-ol](/img/structure/B14480966.png)
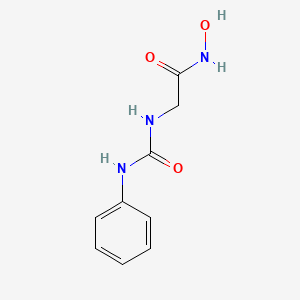
![2-(2-{2-[(1-Bromobutan-2-yl)oxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14480989.png)
![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-4-azido-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14480994.png)
